molecular formula C13H13NO4 B1233129 CPCCOEt

CPCCOEt

Cat. No.: B1233129
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring fused to a benzopyran structure, with a hydroxyimino group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the hydroxyimino group, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, amine, and various ester or amide derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclopropane ring and benzopyran structure contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid methyl ester
  • 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid propyl ester
  • 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid butyl ester

Uniqueness

Compared to similar compounds, 7-Hydroxyimino-1,7a-dihydrocyclopropabbenzopyran-1a-carboxylic acid ethyl ester stands out due to its specific ester group, which influences its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017609
Record name Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179067-99-3
Record name Ethyl 7,7a-dihydro-7-(hydroxyimino)benzo[b]cyclopropa[e]pyran-1a(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179067-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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